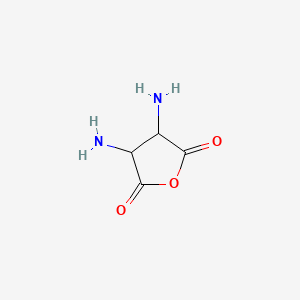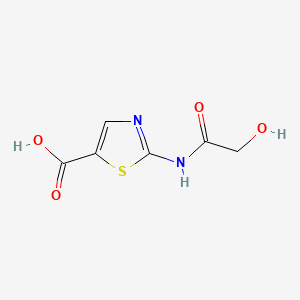
5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one, commonly known as HPPH, is a pyrazine derivative that has gained significant attention in scientific research due to its potential applications in photodynamic therapy (PDT). HPPH is a photosensitizer, meaning it can be activated by light to produce reactive oxygen species (ROS) that can damage cancer cells.
Scientific Research Applications
HPPH has been extensively studied for its potential applications in 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one, a non-invasive cancer treatment that involves the use of photosensitizers and light to destroy cancer cells. HPPH has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck, lung, and breast cancer. HPPH has also been studied for its potential use in imaging cancer cells, as it can be detected using fluorescence imaging techniques.
Mechanism Of Action
HPPH is activated by light in the presence of oxygen to produce ROS, which can damage cancer cells. The ROS generated by HPPH can cause oxidative stress, leading to cell death. HPPH has been shown to accumulate selectively in cancer cells, making it a promising photosensitizer for cancer treatment.
Biochemical And Physiological Effects
HPPH has been shown to have minimal toxicity and side effects in preclinical studies. However, further research is needed to determine the long-term effects of HPPH on the body. HPPH has been shown to accumulate selectively in cancer cells, making it a promising photosensitizer for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the advantages of using HPPH as a photosensitizer is its selectivity for cancer cells, which can lead to fewer side effects compared to traditional cancer treatments. HPPH is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of using HPPH is its limited solubility in water, which can affect its effectiveness in vivo.
Future Directions
There are several future directions for research on HPPH. One area of focus is the development of new methods for synthesizing HPPH that can improve its solubility and effectiveness. Another area of focus is the optimization of 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one protocols using HPPH, including determining the optimal dose and light intensity for treatment. Additionally, further research is needed to determine the long-term effects of HPPH on the body and its potential applications in other areas of medicine, such as imaging and diagnosis.
Synthesis Methods
HPPH can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and oxidation reactions. One of the most common methods involves the reaction of 2,3,5,6-tetrafluorophenol with 4-penten-1-ol and hydrazine hydrate in the presence of a base. The resulting product is then oxidized to produce HPPH. Other methods involve the use of different starting materials and reagents to produce HPPH.
properties
IUPAC Name |
5-hydroxy-6-pent-4-enyl-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-4-5-7-9(13)10-6-8(12)11-7/h2,6H,1,3-5H2,(H,10,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQMFLQDFNWVTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=C(N=CC(=O)N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668114 |
Source


|
| Record name | 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one | |
CAS RN |
187997-07-5 |
Source


|
| Record name | 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4-Dichlorophenyl)methyl]-1H-imidazole](/img/structure/B576220.png)

![Diphenanthro[3,4-B:4',3'-D]thiophene](/img/structure/B576225.png)

![6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine](/img/structure/B576228.png)